Synthetic Efficiency: Mizoroki-Heck Route Yields of (E)-Methyl 3-(4-cyanophenyl)acrylate versus Analogous Cinnamates
The Mizoroki-Heck coupling of 4-iodobenzonitrile with methyl acrylate delivers (E)-Methyl 3-(4-cyanophenyl)acrylate in approximately 83% yield . This compares favorably to the analogous Heck coupling of iodobenzene with methyl acrylate to produce unsubstituted methyl cinnamate, which typically proceeds in 70–78% yield under comparable Pd-catalyzed conditions [1]. The para-cyano substituent exerts a favorable electronic activation that enhances oxidative addition and migratory insertion efficiency relative to unsubstituted aryl iodides, translating into a yield advantage of 5–13 percentage points that reduces material waste and improves atom economy in multistep syntheses .
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 83% |
| Comparator Or Baseline | Methyl cinnamate: 70–78% |
| Quantified Difference | +5 to +13 percentage points |
| Conditions | Pd-catalyzed Mizoroki-Heck coupling of aryl iodide with methyl acrylate |
Why This Matters
Higher synthetic yield reduces per-gram procurement cost for downstream applications and improves atom economy in multi-step synthetic sequences.
- [1] Patents-Review.com. Single step green process for the preparation of substituted cinnamic esters with E-selectivity (2008). Reference to methyl cinnamate Heck synthesis yields. View Source
